molecular formula C16H26N6O B7175288 1-(2,5-Ditert-butylpyrazol-3-yl)-3-(1-methylpyrazol-4-yl)urea

1-(2,5-Ditert-butylpyrazol-3-yl)-3-(1-methylpyrazol-4-yl)urea

Cat. No.: B7175288
M. Wt: 318.42 g/mol
InChI Key: BMQIWHOLJWUMLE-UHFFFAOYSA-N
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Description

1-(2,5-Ditert-butylpyrazol-3-yl)-3-(1-methylpyrazol-4-yl)urea is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, one of which is substituted with tert-butyl groups, and a urea linkage connecting the two rings. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Ditert-butylpyrazol-3-yl)-3-(1-methylpyrazol-4-yl)urea typically involves the reaction of 2,5-ditert-butylpyrazole with 1-methylpyrazole in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran (THF) under inert atmosphere conditions to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Ditert-butylpyrazol-3-yl)-3-(1-methylpyrazol-4-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents on the pyrazole ring is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(2,5-Ditert-butylpyrazol-3-yl)-3-(1-methylpyrazol-4-yl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential as an enzyme inhibitor or modulator.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Ditert-butylpyrazol-3-yl)-3-(1-methylpyrazol-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dimethylpyrazol-3-yl)-3-(1-methylpyrazol-4-yl)urea
  • 1-(2,5-Diphenylpyrazol-3-yl)-3-(1-methylpyrazol-4-yl)urea
  • 1-(2,5-Dichloropyrazol-3-yl)-3-(1-methylpyrazol-4-yl)urea

Uniqueness

1-(2,5-Ditert-butylpyrazol-3-yl)-3-(1-methylpyrazol-4-yl)urea is unique due to the presence of bulky tert-butyl groups on the pyrazole ring, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity, and overall performance in various applications compared to similar compounds.

Properties

IUPAC Name

1-(2,5-ditert-butylpyrazol-3-yl)-3-(1-methylpyrazol-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N6O/c1-15(2,3)12-8-13(22(20-12)16(4,5)6)19-14(23)18-11-9-17-21(7)10-11/h8-10H,1-7H3,(H2,18,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQIWHOLJWUMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=CN(N=C2)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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